N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[d]oxazole moiety, a piperidine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary targets of the compound N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide are G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide interacts with its targets, GRK-2 and -5, by inhibiting their activities . The compound was identified as a novel hit by a high throughput screening campaign .
Biochemical Pathways
The inhibition of GRK-2 and -5 by N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide affects the downstream signaling pathways associated with these kinases . These pathways play crucial roles in various cellular processes, including the regulation of receptor trafficking and signaling .
Result of Action
The molecular and cellular effects of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide’s action are primarily related to its inhibitory effects on GRK-2 and -5 . By inhibiting these kinases, the compound can modulate the signaling pathways they are involved in, potentially leading to therapeutic effects in the context of cardiovascular disease .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, benzoxazole derivatives have been found to exhibit inhibitory activities toward G-protein-coupled receptor kinases (GRK)-2 and -5 . This suggests that this compound may interact with these enzymes, potentially influencing their function and the biochemical reactions they are involved in.
Cellular Effects
Given its potential inhibitory activity against GRK-2 and -5 , it may influence cell signaling pathways regulated by these kinases
Molecular Mechanism
Its potential inhibitory activity against GRK-2 and -5 suggests that it may bind to these enzymes, inhibiting their activity and leading to changes in cell signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling reactions: The benzo[d]oxazole and piperidine intermediates are coupled using a suitable linker, often involving a methylation step.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets, particularly in the context of its pharmacological effects.
Industrial Applications: It may be used in the development of new drugs or as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzo[d]oxazole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are often studied for their pharmacological effects.
Sulfonamide derivatives: These compounds are known for their antimicrobial properties and are widely used in medicinal chemistry.
Uniqueness
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and potential therapeutic applications. The presence of the benzo[d]oxazole, piperidine, and benzenesulfonamide groups in a single molecule allows for a multifaceted approach to drug design and development.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-5-3-4-6-20(19)27-21/h3-8,13,17,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMCSJMGKCYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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